molecular formula C19H12Cl2FN3 B2673366 1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 338411-29-3

1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2673366
CAS No.: 338411-29-3
M. Wt: 372.22
InChI Key: WNOKZWBLLYDORO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS: 338411-29-3) is a benzimidazole derivative with a molecular formula of C₁₉H₁₂Cl₂FN₃ and a molar mass of 372.22 g/mol . The compound features a benzimidazole core substituted at the 1-position with a 2-chloro-6-fluorobenzyl group and at the 2-position with a 2-chloro-3-pyridinyl moiety. This structural framework is notable for its halogen-rich substituents, which are often associated with enhanced binding affinity and metabolic stability in medicinal chemistry applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2FN3/c20-14-6-3-7-15(22)13(14)11-25-17-9-2-1-8-16(17)24-19(25)12-5-4-10-23-18(12)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOKZWBLLYDORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the 2-chloro-3-pyridinyl group: This step may involve a nucleophilic substitution reaction where the benzimidazole core reacts with a chlorinated pyridine derivative.

    Attachment of the 2-chloro-6-fluorobenzyl group: This can be done through a Friedel-Crafts alkylation reaction using 2-chloro-6-fluorobenzyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at the pyridinyl and benzyl positions are primary sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsProducts/OutcomesKey Observations
Pyridinyl-Cl substitutionAmines (e.g., NH₃, alkyl/aryl amines) 2-Amino-3-pyridinyl derivativesReactions occur under mild conditions (60–80°C, DMF), with K₂CO₃ as a base. Steric hindrance from the benzyl group slows kinetics .
Benzyl-Cl substitutionThiols (e.g., R-SH) Thioether-linked analogsRequires elevated temperatures (100–120°C) and polar aprotic solvents. Fluorine’s electron-withdrawing effect enhances leaving-group ability .

Cross-Coupling Reactions

The pyridinyl chlorine participates in palladium-catalyzed couplings to form biaryl systems.

Reaction TypeCatalysts/ReagentsProductsNotes
Suzuki–MiyauraPd(PPh₃)₄, aryl boronic acids 2-Aryl-3-pyridinyl derivativesYields >75% with electron-deficient boronic acids. Steric bulk reduces efficiency .
Buchwald–HartwigPd₂(dba)₃, Xantphos, amines N-Arylated pyridinyl analogsLimited by competing benzimidazole nitrogen reactivity .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes regioselective electrophilic substitution, directed by electron-donating/withdrawing groups.

Reaction TypeReagentsPosition ModifiedOutcomes
NitrationHNO₃/H₂SO₄ C5 or C6 of benzimidazolePara-directing effects from benzyl substituents favor C5 nitration .
SulfonationH₂SO₄/SO₃ C4 or C7Steric hindrance from pyridinyl group limits reactivity at C4 .

Redox Reactions

The benzimidazole core and pyridinyl group participate in oxidation/reduction.

Reaction TypeConditionsProductsApplications
OxidationKMnO₄, acidic conditions Benzimidazolone derivativesForms bioactive metabolites with enhanced solubility .
ReductionH₂/Pd-C DihydrobenzimidazolesStabilizes the ring but reduces aromaticity .

Biological Interactions

Though not direct chemical reactions, the compound interacts with biological targets via non-covalent bonds:

TargetInteraction TypeFunctional Groups InvolvedBiological Effect
Cyclooxygenase (COX-2)Hydrogen bonding, π-stacking Pyridinyl N, benzimidazole NHAnti-inflammatory activity (IC₅₀ ~0.04 nM) .
DNA Topoisomerase IIIntercalation, halogen bonding Chlorine atoms, benzyl groupAnticancer activity in vitro .

Stability and Degradation

  • Hydrolysis : The benzyl chloride moiety hydrolyzes slowly in aqueous basic media (pH >10) to form benzyl alcohol derivatives .

  • Photodegradation : UV exposure leads to C-Cl bond cleavage, generating free radicals detectable via ESR .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been studied for its potential as a therapeutic agent in various diseases. Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole have shown effectiveness against various cancer cell lines. A notable study reported that benzimidazole derivatives demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .

Case Study: Platinum-Based Complexes

Platinum-based supramolecular complexes formed with benzimidazole derivatives have exhibited promising anticancer activity. These complexes showed enhanced efficacy in inhibiting tumor growth in preclinical models, suggesting that the incorporation of benzimidazole moieties can improve the therapeutic index of platinum drugs .

Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives are well-documented. The compound under discussion has been analyzed for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Case Study: COX Inhibition

Research has shown that certain benzimidazole derivatives possess selective COX-2 inhibition, which is desirable for reducing inflammation without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). For example, compounds derived from benzimidazole structures demonstrated significant reduction in edema in animal models compared to standard treatments like diclofenac .

Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine, has been linked to enhanced antibacterial activity.

Case Study: Antimicrobial Efficacy

A study evaluating various benzimidazole derivatives found that those with halogen substitutions exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis and function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Substituent Effect on Activity
Chlorine at ortho positionIncreases COX-2 selectivity
Fluorine substitutionEnhances cytotoxicity against cancer cells
Benzyl groupImproves lipophilicity and bioavailability

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole would depend on its specific biological target. Generally, benzimidazoles can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related benzimidazole derivatives, emphasizing substituents, molecular properties, and reported activities:

Compound Substituents Molecular Formula Molar Mass (g/mol) Reported Activities Key References
1-(2-Chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole 1: 2-chloro-6-fluorobenzyl; 2: 2-chloro-3-pyridinyl C₁₉H₁₂Cl₂FN₃ 372.22 Not explicitly reported; inferred potential for antimicrobial/antiviral activity
1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole 1: Benzyl; 2: 6-chloro-3-pyridinyl; 5,6: methyl groups C₂₁H₁₈ClN₃ 347.84 Structural analog with predicted high lipophilicity (pKa: 3.96)
2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-benzimidazole 1: 3,4-dichlorobenzyl; 2: 6-chloro-3-pyridinyl; 5,6: methyl groups C₂₁H₁₆Cl₃N₃ 416.73 Enhanced halogenation may improve receptor binding; discontinued commercial availability
2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole 1: 2,4-dimethylphenylsulfonyl; 2: n-butyl; 6: chloro C₂₀H₂₂ClN₂O₂S 403.91 Sulfonated derivative with demonstrated pharmaceutical activity (e.g., anti-inflammatory)
2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzimidazole 1: Thiophen-2-ylmethyl; 2: Thiophen-2-yl C₁₆H₁₂N₂S₂ 304.41 Moderate antioxidant activity (IC₅₀ comparable to ascorbic acid)
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole Direct 2-chloro-6-fluorophenyl substitution on benzodiazole core C₁₃H₈ClFN₂ 246.67 Simplified structure; potential as a scaffold for further functionalization

Key Observations:

Sulfonation vs. Alkylation: Sulfonated derivatives (e.g., 2-n-butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole) exhibit distinct pharmacological profiles, such as anti-inflammatory activity, whereas alkylated analogs (e.g., 5,6-dimethylbenzimidazoles) prioritize lipophilicity and membrane permeability .

Pharmacological Activities: Antioxidant activity is prominent in thiophene- and quinoline-substituted benzimidazoles, with IC₅₀ values comparable to ascorbic acid . Halogenated derivatives (e.g., 3,4-dichlorobenzyl-substituted compounds) are often prioritized in drug discovery for their enhanced binding to hydrophobic enzyme pockets .

Biological Activity

1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound can be described by the following characteristics:

PropertyValue
Molecular FormulaC15H14Cl2FN3
Molecular Weight319.19 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of chloro and fluoro substituents enhances its binding affinity to these targets, which may lead to modulation of their activity.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in key metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.

Biological Activity

Recent studies have highlighted the compound's potential in various therapeutic areas:

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against HIV. In vitro studies demonstrated that compounds with similar structures showed potent activity against wild-type HIV and clinically relevant mutants, with IC50 values in the picomolar range .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. For instance, a study revealed that derivatives of this compound significantly reduced cell viability in various cancer cell lines .

Study 1: HIV Inhibition

A comparative study evaluated the effectiveness of several benzimidazole derivatives against HIV-1. The results showed that the tested compound demonstrated a remarkable ability to inhibit viral replication in infected cells, outperforming many existing antiviral agents .

Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, researchers found that this compound significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Q & A

Q. What are the common synthetic routes for 1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzimidazole cores can be synthesized via cyclization of substituted o-phenylenediamines with carbonyl-containing reagents under acidic conditions. A related approach uses potassium carbonate (K₂CO₃) as a base to facilitate alkylation of the benzimidazole nitrogen with 2-chloro-6-fluorobenzyl chloride. Reaction optimization may involve refluxing in polar aprotic solvents (e.g., DMF or DMSO) and monitoring progress via TLC . For analogs, Na₂S₂O₄-mediated reduction of quinoxalinones followed by HCl treatment has been employed to yield substituted benzimidazoles .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : To identify functional groups (e.g., C–F stretches at ~1100–1250 cm⁻¹, C–Cl stretches at ~550–850 cm⁻¹) .
  • NMR (¹H/¹³C) : Assignments of aromatic protons (δ 6.5–8.5 ppm) and substituent environments (e.g., benzyl CH₂ at δ ~4.5–5.5 ppm). Diastereotopic protons in asymmetric environments may split into doublets .
  • ESI-MS : Confirmation of molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validation of purity via C/H/N percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this benzimidazole derivative?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while ethanol/water mixtures improve solubility for cyclization .
  • Catalyst Use : Acidic conditions (e.g., POCl₃ in Vilsmeier-Haack reactions) facilitate formylation or cyclization .
  • Temperature Control : Heating at 60–80°C accelerates reactions, while cooling during workup minimizes side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates pure products .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Conformational flexibility (e.g., restricted rotation in benzyl groups) may cause splitting. Variable-temperature NMR can confirm dynamic processes .
  • Impurity Identification : Compare experimental spectra with computational predictions (e.g., DFT calculations) or reference compounds .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities by providing exact bond lengths, angles, and torsion angles (e.g., dihedral angles between aromatic rings) .

Q. How is the crystal structure and molecular conformation determined for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Crystals grown via slow evaporation (e.g., in ethanol) are analyzed to determine unit cell parameters, space groups, and intermolecular interactions (e.g., π–π stacking distances of ~3.7 Å) .
  • Thermal Ellipsoids : Refinement software (e.g., SHELXL) models atomic displacement parameters to assess molecular rigidity .
  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C–H···π contacts) contributing to crystal packing .

Q. What thermal stability profiles are observed for this benzimidazole derivative?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heating at 10°C/min under nitrogen reveals decomposition temperatures (e.g., onset at ~250°C for related compounds) .
  • Differential Thermal Analysis (DTA) : Identifies endothermic (melting) and exothermic (decomposition) events. For example, melting points correlate with purity and crystalline order .
  • Kinetic Studies : Activation energy (Eₐ) calculations using the Flynn-Wall-Ozawa method assess degradation mechanisms .

Tables for Key Data

Property Method Example Data Reference
Melting PointDSC254–256°C (for analog 7a)
C–F Bond Length (Å)X-ray Crystallography1.34–1.37
TGA Decomposition Onset (°C)TGA250–300
Dihedral Angle (°)X-ray6.51–34.02 (between benzimidazole and pyridine)

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